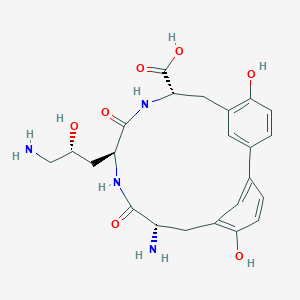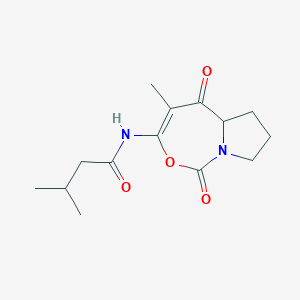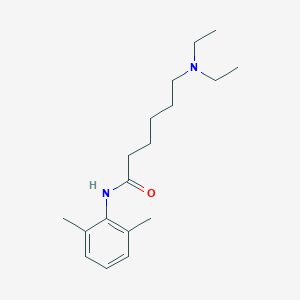![molecular formula C9H14N2 B011493 N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine CAS No. 101822-52-0](/img/structure/B11493.png)
N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine, commonly known as DMPEA, is a chemical compound that is used in scientific research. It is a member of the class of compounds known as tryptamines and is structurally related to the neurotransmitter serotonin.
Mécanisme D'action
The exact mechanism of action of DMPEA is not well understood. However, it is believed to act as a partial agonist at serotonin receptors, which may contribute to its psychoactive effects.
Effets Biochimiques Et Physiologiques
DMPEA has been found to have a range of biochemical and physiological effects, including the ability to stimulate the release of serotonin and other neurotransmitters. It has also been found to have mild psychoactive effects in humans, including changes in mood, perception, and thought.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMPEA in lab experiments is its ability to stimulate the release of serotonin and other neurotransmitters, which can be useful for studying the effects of these compounds on the central nervous system. However, one limitation is that its psychoactive effects may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on DMPEA. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its potential as a tool for studying the role of serotonin and other neurotransmitters in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of DMPEA and its effects on the body.
Méthodes De Synthèse
DMPEA can be synthesized using a variety of methods, including the condensation of 2,5-dimethyl-3-pyrroline with methylamine, or the reduction of N-(2,5-dimethyl-1H-pyrrol-3-yl)acetamide with lithium aluminum hydride.
Applications De Recherche Scientifique
DMPEA has been used in scientific research to study its effects on the central nervous system. It has been found to have a range of biochemical and physiological effects, including the ability to act as a partial agonist at serotonin receptors.
Propriétés
Numéro CAS |
101822-52-0 |
|---|---|
Nom du produit |
N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-N-methylethanimine |
InChI |
InChI=1S/C9H14N2/c1-6-5-9(7(2)10-4)8(3)11-6/h5,11H,1-4H3 |
Clé InChI |
YSSISIZDBHDSCG-VQHVLOKHSA-N |
SMILES isomérique |
CC1=C/C(=C(/C)\NC)/C(=N1)C |
SMILES |
CC1=CC(=C(N1)C)C(=NC)C |
SMILES canonique |
CC1=CC(=C(C)NC)C(=N1)C |
Synonymes |
Methanamine, N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)





